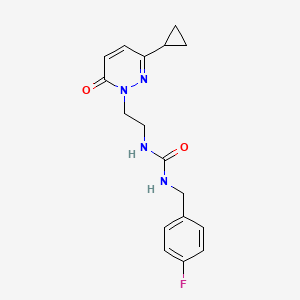

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea

描述

属性

IUPAC Name |

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHPBTPMSCIXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides in the presence of a base.

Attachment of the ethyl linker: This can be done through alkylation reactions.

Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Introduction of the 4-fluorobenzyl group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

Oxidation: This may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzyl or pyridazinone moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

科学研究应用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases due to its interaction with specific biological targets.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several synthetic derivatives, particularly those containing 4-fluorobenzyl groups or heterocyclic frameworks. Below is a comparative analysis based on evidence from regulatory and chemical databases (see Tables 1 and 2).

Table 1: Structural Comparison of Key Compounds

Key Observations:

4-Fluorobenzyl Motif: All compounds share the 4-fluorobenzyl group, which is associated with enhanced metabolic stability and receptor affinity in pharmacologically active molecules. This group is frequently utilized in synthetic cannabinoids and protease inhibitors . In the target compound, this group is connected via a urea linkage, whereas in FDU-NNEI and FDU-PB-22, it is attached to indole or indazole cores via carboxamide or ester bonds, respectively.

Heterocyclic Cores: The pyridazinone ring in the target compound is distinct from the indole (FDU-NNEI, FDU-PB-22) or indazole (EMB-FUBINACA) cores in analogs. Pyridazinone’s electron-deficient nature may alter solubility and binding kinetics compared to indole/indazole systems .

Functional Group Variations: The urea linkage (-NH-C(=O)-NH-) in the target compound provides hydrogen-bonding capacity, which is absent in the ester (FDU-PB-22) or carbamate (EMB-FUBINACA) groups of analogs. This could enhance interactions with polar residues in biological targets .

Table 2: Hypothetical Pharmacological Comparison*

| Compound | Predicted LogP | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | ~3.2 | 3 | 5 | ~369.4 |

| EMB-FUBINACA | ~4.1 | 1 | 5 | ~437.5 |

| FDU-NNEI | ~4.5 | 2 | 4 | ~399.4 |

| FDU-PB-22 | ~4.8 | 1 | 4 | ~413.4 |

Discussion:

- Lipophilicity : The target compound’s lower LogP (~3.2) compared to analogs (~4.1–4.8) suggests improved aqueous solubility, attributable to the polar urea group. This may reduce off-target effects in vivo.

- For example, urea derivatives are known to inhibit kinases or GPCRs more selectively than ester/carbamate analogs .

Research Findings and Limitations

- Structural Uniqueness: The combination of pyridazinone, cyclopropyl, and urea groups distinguishes this compound from analogs like FDU-NNEI or EMB-FUBINACA, which prioritize indole/indazole cores with ester/carbamate linkages.

- Data Gaps: No direct pharmacological or toxicological data for the target compound were identified in the provided evidence. Comparative conclusions are inferred from structural analogs and functional group trends.

- The target compound’s pharmacological profile remains unverified .

生物活性

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea, identified by its CAS number 2034267-15-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 306.36 g/mol. The compound features a unique bicyclic structure that includes a pyridazine ring and a cyclopropyl group, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The pyridazine moiety is known to interact with various enzymes, potentially inhibiting pathways involved in cell proliferation and tumor growth.

- Modulation of Receptor Activity : The presence of the fluorobenzyl group suggests possible interactions with specific receptors, influencing signaling pathways associated with cancer progression.

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits significant inhibitory effects on cancer cell lines, particularly those related to solid tumors. |

| Cell Proliferation | Modulates pathways associated with cell growth, indicating potential as an antiproliferative agent. |

| Enzyme Inhibition | Demonstrates the ability to inhibit serine proteases and other key enzymes involved in cancer metastasis. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

-

Animal Models :

- In murine models of cancer, administration of the compound resulted in reduced tumor size compared to controls. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis (TUNEL assay).

-

Structure-Activity Relationship (SAR) :

- Variants of the compound were synthesized to explore the impact of substituents on biological activity. Modifications to the cyclopropyl group enhanced potency against specific cancer types, highlighting the importance of structural features in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。